molecular formula C8H7BrF2O B1439397 4-Bromo-1-(difluoromethoxy)-2-methylbenzene CAS No. 888327-32-0

4-Bromo-1-(difluoromethoxy)-2-methylbenzene

Cat. No.: B1439397
CAS No.: 888327-32-0
M. Wt: 237.04 g/mol
InChI Key: KOXSTKLIJNSMIO-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a benzene ring. It is used in various fields of scientific research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethoxy)-2-methylbenzene typically involves the bromination of 1-(difluoromethoxy)-2-methylbenzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

Scientific Research Applications

4-Bromo-1-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

4-Bromo-1-(difluoromethoxy)-2-methylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXSTKLIJNSMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669668
Record name 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-32-0
Record name 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-amino-1-difluoromethoxy-2-methyl-benzene (5 g, 28.90 mmol) in HBr (20 mL) and water (20 mL) at 0° C. was added a solution of sodium nitrite (2.07 g, 30.00 mmol) in H2O (10 ml) dropwise over a period of 20 minutes. After the addition was complete, the reaction mixture was stirred for 30 minutes at 0° C. Copper (I) bromide (4 g, 27.87 mmol) was then added and the mixture was heated at 60° C. for 30 minutes. The resulting solution was extracted with EtOAc (3×50 mL) and the combined organic layers washed with H2O (1×20 mL), dried over Na2SO4 and concentrated to provide 2.5 g (37%) of 4-bromo-1-(difluoromethoxy)-2-methylbenzene.
Quantity
5 g
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reactant
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2.07 g
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reactant
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20 mL
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reactant
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20 mL
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solvent
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Quantity
10 mL
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solvent
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Copper (I) bromide
Quantity
4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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